molecular formula C14H21NO3S B14174395 3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide CAS No. 918871-22-4

3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide

Cat. No.: B14174395
CAS No.: 918871-22-4
M. Wt: 283.39 g/mol
InChI Key: KAXHDQGWOQHPHB-UHFFFAOYSA-N
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Description

3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide is a chemical compound with a complex structure that includes an ethenyl group, a dimethylamine group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the ethenyl group and the 2-methylpropoxy group onto the benzene ring. This can be achieved through Friedel-Crafts alkylation and subsequent etherification reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the substituted benzene with sulfonyl chloride in the presence of a base such as pyridine.

    Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The ethenyl group can participate in covalent bonding with target proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

3-Ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

918871-22-4

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

3-ethenyl-N,N-dimethyl-4-(2-methylpropoxy)benzenesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-6-12-9-13(19(16,17)15(4)5)7-8-14(12)18-10-11(2)3/h6-9,11H,1,10H2,2-5H3

InChI Key

KAXHDQGWOQHPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=C

Origin of Product

United States

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